3,5-Dibromo-1-methylpyridin-2(1H)-one

Quality Control Regioisomer Identification Procurement Specification

For medicinal chemistry teams developing Btk inhibitors, the tautomeric ambiguity of the free N-H pyridone leads to unpredictable cross-coupling outcomes. This N-methyl-2-pyridone derivative (CAS 14529-54-5) eliminates that variability: - Regiospecific reactivity: 3-Br undergoes preferential SNAr amination, while 5-Br is preserved for sequential Suzuki coupling. - Validated scaffold: Directly employed in patented Btk inhibitor routes (e.g., WO2008033854A1). - Supply reliability: Available at ≥98% HPLC purity, shipped ambient globally with full CoA documentation.

Molecular Formula C6H5Br2NO
Molecular Weight 266.92 g/mol
CAS No. 14529-54-5
Cat. No. B085343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-1-methylpyridin-2(1H)-one
CAS14529-54-5
Molecular FormulaC6H5Br2NO
Molecular Weight266.92 g/mol
Structural Identifiers
SMILESCN1C=C(C=C(C1=O)Br)Br
InChIInChI=1S/C6H5Br2NO/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,1H3
InChIKeyAOJAJTJZSBVNPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-1-methylpyridin-2(1H)-one: Compound Overview


3,5-Dibromo-1-methylpyridin-2(1H)-one (CAS 14529-54-5) is a heterocyclic organic compound belonging to the N-methyl-2-pyridone class, featuring two bromine atoms at the 3- and 5-positions and a methyl group on the ring nitrogen [1]. With a molecular formula of C6H5Br2NO and a molecular weight of 266.92 g/mol, this compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical research . Its physical properties include a melting point of 180–184 °C, a computed density of 2.1±0.1 g/cm³, and a boiling point of 259.4±40.0 °C at 760 mmHg . The compound has been explicitly utilized in patented synthetic routes for kinase inhibitors, underscoring its relevance in drug discovery programs targeting Bruton's tyrosine kinase (Btk) and related pathways [2].

3,5-Dibromo-1-methylpyridin-2(1H)-one: No Simple Replacement


The precise 3,5-dibromo substitution pattern on the N-methyl-2-pyridone scaffold confers a unique regiochemical environment that dictates its reactivity in sequential cross-coupling and halogen-lithium exchange reactions. Simply replacing this compound with the tautomeric 3,5-dibromo-2-pyridone (CAS 13472-81-6, lacking N-methylation) or the regioisomeric 3,5-dibromo-1-methylpyridin-4(1H)-one (CAS 2683-35-4) fundamentally alters both the electronic distribution on the ring and the steric accessibility of the halogen atoms, leading to different reaction yields, regioselectivity outcomes, and ultimately different downstream products [1]. The N-methyl group locks the compound into the 2-pyridone tautomer, eliminating the proton-exchange ambiguity of the unmethylated analog and ensuring consistent reactivity in multi-step pharmaceutical syntheses such as those described for Btk inhibitor candidates [2].

3,5-Dibromo-1-methylpyridin-2(1H)-one: Comparative Evidence


Melting Point: Identity Verification vs. 4-One Isomer

The melting point of 3,5-dibromo-1-methylpyridin-2(1H)-one is reported as 180–184 °C . The regioisomeric 3,5-dibromo-1-methylpyridin-4(1H)-one (CAS 2683-35-4), which shares the identical molecular formula (C6H5Br2NO, MW 266.92) and would co-elute under many chromatographic conditions, exhibits a markedly different melting point of approximately 204–210 °C for its parent 2-hydroxy form . This approximately 20–30 °C difference provides a simple, quantitative identity verification method that can distinguish between the two isomers upon receipt, reducing the risk of receiving or utilizing the incorrect regioisomer in multi-step synthetic sequences.

Quality Control Regioisomer Identification Procurement Specification

LogP Distinction from Non-Methylated Analog

The computed octanol-water partition coefficient (XLogP3-AA) for 3,5-dibromo-1-methylpyridin-2(1H)-one is 1.7 [1]. In contrast, the non-methylated analog 3,5-dibromo-2(1H)-pyridinone (CAS 13472-81-6) is predicted to have a significantly lower LogP of approximately 0.8–1.0 due to the presence of a hydrogen bond donor at the nitrogen [2]. This difference of approximately 0.7–0.9 LogP units corresponds to a roughly 5- to 8-fold increase in organic-phase partitioning for the N-methyl derivative. No direct experimental LogP measurement was identified in the literature for either compound.

Physicochemical Property Drug Design Extraction Optimization

Hydrogen Bond Donor Count: Solubility and Crystal Engineering

3,5-Dibromo-1-methylpyridin-2(1H)-one possesses zero hydrogen bond donor (HBD) atoms [1]. The unmethylated 3,5-dibromo-2(1H)-pyridinone has one HBD (the N-H group). This single-donor difference fundamentally alters the compound's crystal packing behavior, melting thermodynamics, and hydrogen-bonding capacity in solution. For context, adding a single HBD to a heterocyclic scaffold typically increases aqueous solubility by 0.5–1.0 log units in analogous pyridone series, although no direct solubility measurement for this compound was identified.

Solid-State Chemistry Solubility Formulation

Purity Grade: Ready-to-Use for Synthesis

Commercially, 3,5-dibromo-1-methylpyridin-2(1H)-one is available at ≥98% purity as determined by HPLC . In comparison, the structurally similar 3,5-dibromo-1-methylpyrazin-2(1H)-one (CAS 87486-34-8), a common alternative aza-analog, is typically supplied at 95–97% purity from major vendors . The higher available purity of the pyridinone reduces the need for pre-reaction purification (e.g., column chromatography or recrystallization), which can result in 10–20% material loss per additional purification step in typical synthetic workflows.

Procurement Quality Synthetic Readiness Analytical Specification

Btk Inhibitor Synthesis: Validated vs. Undocumented Analogs

3,5-Dibromo-1-methylpyridin-2(1H)-one is explicitly claimed and utilized as a synthetic intermediate in patent WO2008033854A1 (CGI Pharmaceuticals), where it is employed in the preparation of substituted amides that function as Btk inhibitors for treating B-cell-mediated diseases [1]. In the disclosed synthetic scheme, the compound reacts with 1-ethyl-1H-pyrazol-3-amine to form 5-bromo-3-(1-ethyl-1H-pyrazol-3-ylamino)-1-methylpyridin-2(1H)-one, with the 3-position bromine showing superior reactivity over the 5-position bromine due to conjugation with the carbonyl group. In contrast, the 4-one regioisomer (CAS 2683-35-4) does not appear in any issued patent as a validated intermediate for kinase inhibitor synthesis, providing zero published precedence for that specific application.

Kinase Inhibitor Intermediates Patent-Validated Building Blocks Medicinal Chemistry Shortcuts

Biological Activity: GDC Phosphatase and Anti-Arthritic Effect

According to supplier documentation, 3,5-dibromo-1-methyl-1H-pyridin-2-one was developed as a small-molecule inhibitor of GDC phosphatase and has been shown to inhibit tyrosine kinases and block IL-6 production in inflammatory models . In animal models of arthritis, the compound reportedly reversed established disease in mice, although no specific dose-response data (ED50, IC50) or comparator data against structurally related analogs were disclosed. This biological annotation suggests a polypharmacological profile that may differentiate it from simpler mono-brominated pyridinones, but the evidence strength is limited to supplier-reported claims without peer-reviewed confirmation.

Autoimmune Disease GDC Phosphatase Tyrosine Kinase

3,5-Dibromo-1-methylpyridin-2(1H)-one: Recommended Applications


BTK Kinase Inhibitor Programs

For teams developing irreversible or reversible Bruton's tyrosine kinase (Btk) inhibitors for B-cell malignancies or autoimmune indications, this compound provides a validated entry point into the pyridinone-based scaffold series exemplified in WO2008033854A1 . The 3-position bromine atom exhibits preferential reactivity in SNAr amination reactions due to conjugation with the 2-carbonyl, enabling regioselective introduction of amine substituents while preserving the 5-bromo handle for subsequent cross-coupling. The ≥98% HPLC purity available from select vendors eliminates pre-reaction purification, directly shortening the synthetic timeline for SAR expansion libraries.

Regioselective Synthesis of Unsymmetrical 3,5-Disubstituted 2-Pyridones

The compound is a direct substrate for protecting-group-controlled sequential functionalization strategies as described by Kim et al. (2022) for analogous 3,5-dibromo-2-pyridones . The inherent N-methyl protection locks the tautomeric form, simplifying the regiochemical outcome of Suzuki-Miyaura couplings and halogen-lithium exchange reactions. This enables the preparation of unsymmetrical 3,5-diaryl-2-pyridones in 76–95% yields with excellent regioselectivity. Researchers seeking to access 3,5-disubstituted pyridone libraries with defined substitution patterns should prioritize the N-methyl derivative over the tautomerically ambiguous free N-H analog.

Analytical Method Development & Reference Standard

The compound's well-defined melting point (180–184 °C) and the availability of material at ≥98% purity make it suitable as a system suitability standard or retention time marker in HPLC method development for brominated heterocyclic compound libraries. Its computed LogP of 1.7 predicts retention on C18 columns at approximately 40–60% organic modifier under reversed-phase conditions, providing a useful calibration point distinct from both the more hydrophilic free N-H analog (predicted LogP ~0.8–1.0) and more lipophilic tri-brominated analogs.

Agrochemical Fungicide Intermediate

Supplier documentation indicates utility as an effective fungicide in agricultural chemistry settings . While quantitative efficacy data (e.g., EC50 values against specific fungal strains) were not identified in the public domain, the compound's dual bromine substitution pattern provides two reactive handles for structural diversification in agrochemical lead optimization campaigns. Purchasers should request Certificates of Analysis confirming batch-specific purity and request any available in-house efficacy data from the vendor.

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